Ethylene glycol diacetoacetate

Description

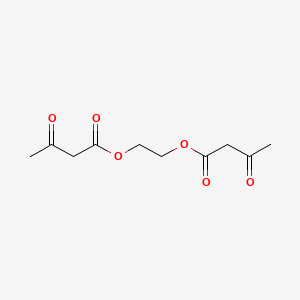

Structure

3D Structure

Properties

IUPAC Name |

2-(3-oxobutanoyloxy)ethyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O6/c1-7(11)5-9(13)15-3-4-16-10(14)6-8(2)12/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCUPJATWUWGAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OCCOC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203019 | |

| Record name | Ethylene glycol diacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5459-04-1 | |

| Record name | Butanoic acid, 3-oxo-, 1,2-ethanediyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5459-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol diacetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005459041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC24317 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylene glycol diacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene diacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL DIACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40IGR8Y7QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of Ethylene Glycol Diacetoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene glycol diacetoacetate, systematically known as ethane-1,2-diyl bis(3-oxobutanoate), is a versatile organic compound characterized by the presence of two β-keto-ester functional groups. This guide provides a comprehensive overview of its fundamental chemical and physical properties, synthesis, and reactivity. Particular emphasis is placed on the reactivity of the active methylene groups and the potential for this compound to serve as a crosslinking agent and a building block in the synthesis of more complex molecules relevant to materials science and potentially to drug delivery systems. While direct applications in drug development are not yet established, the unique functionalities of this compound present intriguing possibilities for future research in these areas.

Chemical Identity and Physical Properties

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | ethane-1,2-diyl bis(3-oxobutanoate) | PubChem |

| Synonyms | Ethylene bis(acetoacetate), Ethylene diacetoacetate | PubChem |

| CAS Number | 5459-04-1 | PubChem |

| Chemical Formula | C₁₀H₁₄O₆ | PubChem |

| Molecular Weight | 230.21 g/mol | PubChem |

| Appearance | No data available | |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Density | No data available | |

| Solubility | No data available |

Synthesis of this compound

The primary method for synthesizing this compound is through the transesterification of an acetoacetate ester, typically ethyl acetoacetate, with ethylene glycol. This reaction is generally catalyzed by an acid or a base and requires the removal of the alcohol byproduct (ethanol in the case of ethyl acetoacetate) to drive the equilibrium towards the formation of the desired diester.

General Experimental Protocol for Transesterification

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general procedure can be adapted from the synthesis of similar bis(acetoacetate) esters and related compounds like fructone.

Materials:

-

Ethyl acetoacetate

-

Ethylene glycol

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) or base catalyst (e.g., sodium ethoxide)

-

Anhydrous solvent (e.g., toluene, xylene)

-

Dean-Stark apparatus or molecular sieves for water/alcohol removal

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethylene glycol, a molar excess of ethyl acetoacetate, and the chosen solvent.

-

Add a catalytic amount of the acid or base catalyst.

-

Heat the reaction mixture to reflux. The ethanol byproduct will be azeotropically removed with the solvent and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of ethanol collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the catalyst. If an acid catalyst was used, wash the organic layer with a saturated sodium bicarbonate solution. If a base catalyst was used, neutralize with a dilute acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Figure 1. A generalized workflow for the synthesis of this compound via transesterification.

Chemical Reactivity and Potential Applications

The chemical behavior of this compound is dominated by the reactivity of its two β-keto-ester moieties.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. This tautomerism is crucial for its reactivity.

Figure 2. Keto-enol tautomerism in one of the acetoacetate moieties.

Reactivity of the Active Methylene Group

The methylene protons (CH₂) situated between the two carbonyl groups are acidic and can be readily deprotonated by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylation and acylation. The presence of two such active methylene groups in this compound allows for the potential synthesis of symmetrical or unsymmetrical derivatives.

Crosslinking Applications

The active methylene groups of this compound can undergo Michael addition reactions with α,β-unsaturated carbonyl compounds.[1] This reactivity makes it a suitable crosslinking agent for polymers containing acrylate or other Michael acceptor functionalities. The resulting crosslinked polymers can have applications in coatings, adhesives, and other materials.[1][2]

Figure 3. Signaling pathway of Michael addition for crosslinking.

Potential in Biomedical Applications

While there is no direct evidence of this compound being used in drug development, its constituent components and functional groups are of interest in the biomedical field. Poly(ethylene glycol) (PEG) is widely used in drug delivery to enhance the solubility and circulation time of therapeutics. Acetoacetate-based polymers are being explored for the creation of biodegradable materials. The structure of this compound suggests its potential as a monomer or crosslinking agent in the synthesis of biocompatible and biodegradable polymers for applications such as controlled drug release systems or tissue engineering scaffolds. Further research is required to explore these possibilities.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely available in public databases. However, the expected spectral features can be predicted based on its structure:

-

¹H NMR: Signals corresponding to the methyl protons of the acetyl groups, the methylene protons of the active methylene groups, and the methylene protons of the ethylene glycol bridge are expected. The enolic proton may also be observable.

-

¹³C NMR: Resonances for the carbonyl carbons of the ketone and ester groups, the carbons of the active methylene and methyl groups, and the carbons of the ethylene glycol backbone would be anticipated.

-

FTIR: Characteristic absorption bands for the C=O stretching of the ketone and ester groups, as well as C-O stretching vibrations.

-

Mass Spectrometry: The molecular ion peak and fragmentation patterns corresponding to the loss of acetyl, acetoacetyl, and ethylene glycol fragments would be expected.

Safety and Handling

Conclusion

This compound is a multifunctional compound with significant potential in polymer and materials chemistry due to its crosslinking capabilities. While its direct application in drug development and signaling pathways has not been reported, its structural features suggest that it could be a valuable building block for creating novel biocompatible and biodegradable materials. Further research into the synthesis, characterization, and application of this versatile molecule is warranted to fully unlock its potential in various scientific and technological fields.

References

The Genesis of a Versatile Molecule: Unraveling the History of Ethylene Glycol Diacetoacetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethylene glycol diacetoacetate (EGDA), a molecule of significant interest in modern polymer and materials science, boasts a history rooted in the foundational principles of organic synthesis. While a singular "discovery" event is not prominently documented, its creation stems from the well-established chemistry of its constituent parts: ethylene glycol and acetoacetic acid derivatives. The historical narrative of EGDA is therefore one of incremental advancement, built upon the pioneering work of 19th-century chemists.

The story begins with the first synthesis of ethylene glycol in 1856 by the French chemist Charles-Adolphe Wurtz.[1][2][3] Wurtz's preparation of this simple diol laid the essential groundwork for the future synthesis of its various esters. Parallel to this, the chemistry of acetoacetic esters, such as ethyl acetoacetate, was becoming a cornerstone of organic synthesis, with its versatile reactivity being extensively explored throughout the late 19th and early 20th centuries.[4][5]

The convergence of these two areas of chemical knowledge—the availability of ethylene glycol and the understanding of acetoacetic ester chemistry—set the stage for the eventual synthesis of this compound. The most probable early synthetic routes would have involved either the direct esterification of ethylene glycol with acetoacetic acid or, more likely, a transesterification reaction between ethylene glycol and an alkyl acetoacetate, such as ethyl or t-butyl acetoacetate.

While the exact date and researcher behind the first synthesis of this compound are not clearly cited in available historical records, the chemical principles governing its formation were well within the grasp of organic chemists by the early 20th century. The acetoacetic ester synthesis, a classic named reaction, provided a robust framework for the alkylation and manipulation of acetoacetic esters, demonstrating the feasibility of creating more complex structures from this versatile building block.[4]

Key Synthetic Pathways

The synthesis of this compound can be achieved through several established methods, with the two primary historical and contemporary routes being transesterification and reaction with diketene.

Transesterification

This method involves the reaction of ethylene glycol with an acetoacetate ester, typically ethyl acetoacetate or t-butyl acetoacetate, in the presence of a catalyst. The equilibrium is driven forward by the removal of the alcohol byproduct (ethanol or t-butanol).

Experimental Protocol: Transesterification of Ethylene Glycol with Ethyl Acetoacetate (Illustrative)

Materials:

-

Ethylene glycol

-

Ethyl acetoacetate

-

Catalyst (e.g., sodium ethoxide, p-toluenesulfonic acid)

-

Solvent (e.g., toluene)

-

Dean-Stark apparatus

-

Reaction vessel equipped with a reflux condenser and magnetic stirrer

Procedure:

-

To a reaction vessel containing ethylene glycol and a suitable solvent (e.g., toluene), add ethyl acetoacetate in a molar ratio of approximately 1:2.2 (glycol to ester) to favor the formation of the diester.

-

Add a catalytic amount of a suitable transesterification catalyst.

-

Heat the reaction mixture to reflux.

-

Continuously remove the ethanol byproduct using a Dean-Stark apparatus to drive the reaction to completion.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and neutralize the catalyst if necessary.

-

Isolate the product by removing the solvent under reduced pressure.

-

Purify the crude this compound by vacuum distillation.

Reaction with Diketene

A more modern and efficient method for the synthesis of this compound involves the reaction of ethylene glycol with diketene. This reaction is often carried out in the presence of a basic catalyst.

Experimental Protocol: Reaction of Ethylene Glycol with Diketene (Illustrative)

Materials:

-

Ethylene glycol

-

Diketene

-

Catalyst (e.g., triethylamine, pyridine)

-

Reaction vessel equipped with a dropping funnel, stirrer, and cooling system

Procedure:

-

Charge the reaction vessel with ethylene glycol and a catalytic amount of a base.

-

Cool the mixture to a controlled temperature (typically below 40°C) to manage the exothermic reaction.

-

Slowly add diketene to the reaction mixture via a dropping funnel with vigorous stirring.

-

Maintain the reaction temperature throughout the addition.

-

After the addition is complete, allow the reaction to proceed for a specified time to ensure complete conversion.

-

The resulting this compound is typically of high purity and may not require extensive purification.

Data Presentation

| Property | Value | Reference |

| Molecular Formula | C10H14O6 | |

| Molecular Weight | 230.21 g/mol | |

| CAS Number | 5459-04-1 | |

| Boiling Point | Approx. 145-150 °C at 5 mmHg | |

| Density | Approx. 1.15 g/cm³ |

Mandatory Visualizations

Logical Relationship of Synthesis Precursors

Caption: Precursors to this compound

Experimental Workflow for Transesterification Synthesis

Caption: Transesterification Workflow for EGDA Synthesis

References

- 1. History - Ethylene Glycol [ethyleneglycolc2h6o2.weebly.com]

- 2. Charles Adolphe Wurtz - Wikipedia [en.wikipedia.org]

- 3. Charles Adolphe Wurtz | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]

- 4. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. Acetoacetic ester synthesis | Britannica [britannica.com]

Theoretical Insights into Ethylene Glycol Diacetoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene glycol diacetoacetate is a diester of ethylene glycol and acetoacetic acid. While specific research on this molecule is limited, its structure as a β-keto ester suggests a rich chemical profile dominated by keto-enol tautomerism. This technical guide provides a comprehensive overview of the theoretical and experimental considerations for studying this compound. Drawing parallels from analogous, well-studied acetoacetates, this document outlines its physicochemical properties, potential synthetic routes, and detailed experimental protocols for its characterization. Particular emphasis is placed on the theoretical and experimental investigation of its tautomeric equilibrium, a critical factor influencing its reactivity and potential applications in polymer chemistry and as a chemical intermediate.

Introduction

This compound, with the IUPAC name 2-(3-oxobutanoyloxy)ethyl 3-oxobutanoate, is a dicarbonyl compound featuring two β-keto ester functionalities linked by an ethylene bridge.[1] This structural motif is of significant interest in organic synthesis and materials science. The presence of the acetoacetate group suggests that this compound can serve as a versatile precursor for the synthesis of more complex molecules and as a cross-linking agent in polymer formulations.[2] A key characteristic of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers.[3] This tautomerism is fundamental to their chemical behavior, influencing their reactivity, polarity, and hydrogen bonding capabilities.[4]

This guide consolidates the theoretical framework and practical methodologies for the study of this compound. Due to the limited availability of direct experimental data for this specific compound, this document leverages established knowledge of similar β-keto esters, such as ethyl acetoacetate, to provide a robust predictive overview.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, application, and analysis. The following table summarizes its computed and estimated properties based on its chemical structure and data from analogous compounds.

| Property | Value | Source |

| Molecular Formula | C10H14O6 | [1] |

| IUPAC Name | 2-(3-oxobutanoyloxy)ethyl 3-oxobutanoate | [1] |

| Molecular Weight | 230.21 g/mol | PubChem CID: 79566 |

| SMILES | CC(=O)CC(=O)OCCOC(=O)CC(=O)C | [1] |

| InChIKey | SJCUPJATWUWGAV-UHFFFAOYSA-N | [1] |

| Appearance | Colorless liquid (predicted) | Analogy |

| Boiling Point | > 200 °C (estimated) | Analogy |

| Solubility | Soluble in common organic solvents (e.g., chloroform, acetone, DMSO) | Analogy |

Theoretical Studies: Keto-Enol Tautomerism

The most significant theoretical aspect of this compound is its keto-enol tautomerism. Each acetoacetate unit can independently exist in either a keto or an enol form, leading to a mixture of three possible species: diketo, keto-enol, and di-enol. The equilibrium between these forms is influenced by factors such as the solvent, temperature, and concentration.[4]

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating this tautomerism.[5][6] DFT calculations can be employed to determine the relative stabilities of the different tautomers and the energy barriers for their interconversion.[3]

Key Computational Approaches:

-

Geometry Optimization: To find the lowest energy conformations of the diketo, keto-enol, and di-enol tautomers.

-

Frequency Calculations: To confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies.

-

Transition State Search: To locate the transition state structures for the interconversion between tautomers and to calculate the activation energy of the tautomerization process.[6]

-

Solvent Effects: Implicit solvent models (e.g., PCM) can be used to study the influence of different solvents on the tautomeric equilibrium.[5]

Studies on similar β-diketones have shown that in the gas phase and non-polar solvents, the enol form is often more stable due to the formation of a strong intramolecular hydrogen bond.[5] In polar, protic solvents, the keto form may be favored as the solvent molecules can form hydrogen bonds with the carbonyl groups, disrupting the internal hydrogen bonding of the enol.[6]

Visualizing Tautomeric Equilibrium

The equilibrium between the diketo and the keto-enol forms of one of the acetoacetate units can be represented as follows:

Caption: Keto-enol equilibrium of one acetoacetate unit.

Synthesis of this compound

Transesterification Route

A common method for the synthesis of acetoacetic esters is the transesterification of an alkyl acetoacetate (e.g., ethyl acetoacetate or t-butyl acetoacetate) with an alcohol in the presence of a catalyst.[7]

Reaction:

2 x Alkyl Acetoacetate + Ethylene Glycol ⇌ this compound + 2 x Alcohol

This equilibrium reaction is typically driven to completion by removing the lower-boiling alcohol by-product through distillation.

Visualizing the Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis and purification of this compound.

Caption: A potential workflow for the synthesis of this compound.

Experimental Protocols

Synthesis via Transesterification (Exemplary Protocol)

This protocol is adapted from general procedures for transesterification of acetoacetates.

Materials:

-

Ethylene glycol

-

Ethyl acetoacetate (or another suitable alkyl acetoacetate)

-

Acid or base catalyst (e.g., p-toluenesulfonic acid or sodium ethoxide)

-

Anhydrous toluene (or another suitable solvent for azeotropic removal of the alcohol by-product)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethylene glycol, 2.2 equivalents of ethyl acetoacetate, and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene.

-

Heat the reaction mixture to reflux and collect the ethanol-toluene azeotrope in the Dean-Stark trap.

-

Monitor the reaction progress by TLC or GC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

NMR Spectroscopic Analysis of Keto-Enol Tautomerism

Proton (¹H) NMR spectroscopy is a powerful technique for quantifying the ratio of keto and enol tautomers in a solution.[8][9] The proton exchange between the tautomers is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form.[8]

Experimental Protocol:

-

Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, acetone-d₆) at a known concentration (e.g., 0.1 M).

-

NMR Acquisition:

-

Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T₁ is recommended.

-

-

Spectral Analysis:

-

Identify the characteristic signals for the keto and enol forms. By analogy with ethyl acetoacetate, the following signals are expected:

-

Keto form: A singlet for the α-methylene protons (-CO-CH₂-CO-).

-

Enol form: A singlet for the vinylic proton (-C(OH)=CH-) and a broad singlet for the enolic hydroxyl proton (-OH).

-

-

Integrate the signals corresponding to a specific proton in both the keto and enol forms. For example, integrate the α-methylene signal of the keto form and the vinylic proton signal of the enol form.

-

-

Calculation of Equilibrium Constant (K_eq):

-

The percentage of the enol form can be calculated as: % Enol = [Integral(enol) / (Integral(enol) + (Integral(keto) / 2))] * 100 (Note: The integral of the keto methylene group is divided by two as it represents two protons, while the enol vinylic proton is a single proton.)

-

The equilibrium constant (K_eq) is calculated as: K_eq = [% Enol] / [% Keto] = [% Enol] / [100 - % Enol]

-

The following table provides predicted ¹H NMR chemical shifts for this compound in CDCl₃, based on data for ethyl acetoacetate.

| Protons | Tautomeric Form | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | Keto | ~2.2 | s | 6H |

| -CO-CH₂-CO- | Keto | ~3.4 | s | 4H |

| -O-CH₂-CH₂-O- | Keto & Enol | ~4.3 | m | 4H |

| -CH₃ | Enol | ~1.9 | s | 6H |

| =CH- | Enol | ~5.0 | s | 2H |

| -OH | Enol | ~12 | br s | 2H |

Applications and Future Directions

This compound holds promise in several areas of chemical science and engineering.[2] Its bifunctional nature makes it an excellent candidate for:

-

Cross-linking agent: In the formulation of polymers, coatings, and adhesives to enhance their mechanical and thermal properties.[2]

-

Chelating agent: The β-keto ester functionality can chelate metal ions, suggesting applications in catalysis and as a metal scavenger.

-

Synthetic intermediate: As a building block for the synthesis of heterocyclic compounds and other complex organic molecules through reactions such as the acetoacetic ester synthesis.[10][11]

Future research should focus on the experimental validation of the theoretical predictions presented in this guide. Detailed studies on its synthesis, spectroscopic characterization, and thermal properties are needed to fully elucidate its chemical behavior. Furthermore, exploring its reactivity in various organic transformations will open up new avenues for its application in drug development and materials science.

Conclusion

While direct experimental data on this compound is scarce, a robust theoretical and experimental framework for its study can be established by drawing upon the extensive knowledge of analogous β-keto esters. The keto-enol tautomerism is a central feature of this molecule, and its investigation through computational and spectroscopic methods will be key to understanding its reactivity and unlocking its potential in various applications. This technical guide provides a foundational resource for researchers embarking on the study of this versatile and promising chemical compound.

References

- 1. This compound | C10H14O6 | CID 79566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5459-04-1 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cores.research.asu.edu [cores.research.asu.edu]

- 5. researchgate.net [researchgate.net]

- 6. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods : Oriental Journal of Chemistry [orientjchem.org]

- 7. youtube.com [youtube.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. diverdi.colostate.edu [diverdi.colostate.edu]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to Ethylene Glycol Diacetoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethylene glycol diacetoacetate, a versatile diester with growing applications across various scientific and industrial fields. This document details its chemical and physical properties, synthesis protocols, and key applications, with a focus on quantitative data and detailed methodologies for laboratory and industrial professionals.

Chemical and Physical Properties

This compound, with the CAS number 5459-04-1, is a colorless liquid. It is recognized for its utility as a cross-linking agent and as a precursor in the synthesis of more complex molecules and materials.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H14O6 | [2] |

| Molecular Weight | 230.21 g/mol | [2] |

| CAS Number | 5459-04-1 | |

| Appearance | Colorless liquid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in various organic solvents | |

| Hazard Statement | H319 (Causes serious eye irritation) | [2] |

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques. The available data from 1H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (MS) are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Data Highlights |

| ¹H NMR | Spectra available, though specific peak assignments require further analysis.[3][4][5] |

| ¹³C NMR | Data available for full characterization. |

| Infrared (IR) | FTIR and Raman spectra have been experimentally determined.[6] |

| Mass Spec. | Mass spectrometry data is available for molecular weight confirmation and fragmentation analysis. |

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of ethylene glycol with acetic acid.[7] Various catalysts and reaction conditions have been explored to optimize the yield and purity of the final product.

General Experimental Protocol: Esterification with an Acid Catalyst

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

Ethylene glycol

-

Acetic acid

-

Acid catalyst (e.g., p-toluenesulfonic acid[8])

-

Azeotropic dehydrating agent (e.g., n-butyl acetate[8] or cyclohexane[9])

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or soxhlet extractor for water removal

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine ethylene glycol, a molar excess of acetic acid (typically a 2.2-3 molar ratio of acetic acid to ethylene glycol), the acid catalyst (0.1-1% of the total reactant mass), and the azeotropic dehydrating agent (10-20% of the total reactant mass).[8]

-

Esterification: Heat the reaction mixture to reflux (typically between 100-160°C) with vigorous stirring.[8] Water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water is collected, indicating the completion of the reaction.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine to remove any remaining aqueous impurities.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent and any remaining volatile impurities using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Synthesis via Reactive Distillation

An innovative approach for the synthesis of this compound involves a single reactive distillation column. This method integrates the reaction and separation steps, potentially leading to higher efficiency and yield. The process involves the consecutive, reversible second-order esterification of ethylene glycol with acetic acid.[10]

The synthesis workflow for the general esterification process can be visualized as follows:

Caption: Synthesis workflow for this compound.

Applications

This compound's versatile reactivity makes it a valuable component in various applications, particularly in polymer chemistry and materials science.

Cross-Linking Agent in Polymers

A primary application of this compound is as a cross-linking agent in polymer formulations. When incorporated into polymer matrices, it can enhance mechanical properties such as durability and thermal stability. This is particularly beneficial in the formulation of coatings, adhesives, and sealants where improved adhesion and chemical resistance are desired.[1]

The following diagram illustrates the logical relationship of this compound as a cross-linking agent:

Caption: Role as a cross-linking agent in polymers.

Precursor for Chemical Synthesis

This compound also serves as a precursor in the synthesis of more complex molecules. Its dual acetoacetate groups provide reactive sites for various chemical transformations, making it a valuable building block in organic synthesis.

Potential in Drug Development

While direct involvement in signaling pathways is not documented, the properties of this compound lend themselves to applications in drug delivery systems. Its ability to form cross-linked networks could be explored for the encapsulation and controlled release of therapeutic agents. Further research is needed to fully evaluate its potential in pharmaceutical formulations.

Safety and Handling

This compound is classified as causing serious eye irritation (H319).[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a chemical compound with significant potential in materials science and synthetic chemistry. Its synthesis is well-established, and its properties as a cross-linking agent are a key area of its application. This guide provides a foundational understanding for researchers and professionals interested in exploring the utility of this versatile molecule. Further research into its applications, particularly in drug delivery and advanced materials, is warranted.

References

- 1. This compound | 5459-04-1 | Benchchem [benchchem.com]

- 2. This compound | C10H14O6 | CID 79566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethylene glycol diacetate(111-55-7) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. Ethylene Glycol Diacetate: Properties, Applications, and Safe Handling in Industrial Use_Chemicalbook [chemicalbook.com]

- 8. CN103724195A - Synthetic method of ethylene glycol diacetate - Google Patents [patents.google.com]

- 9. Ethylene glycol diacetate synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Spectroscopic Profile of Ethylene Glycol Diacetoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of ethylene glycol diacetoacetate. Due to a lack of publicly available experimental spectra, this document presents predicted spectroscopic data based on established chemical principles and computational models. It includes predicted Nuclear Magnetic Resonance (NMR) data, expected Infrared (IR) absorption frequencies, and anticipated Mass Spectrometry (MS) fragmentation patterns. Furthermore, this guide outlines detailed, generalized experimental protocols for the synthesis of this compound and its subsequent spectroscopic analysis. A visual workflow is provided to illustrate the process from synthesis to characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are working with or have an interest in β-keto esters and their derivatives.

Introduction

This compound, with the chemical formula C₁₀H₁₄O₆ and a molecular weight of 230.21 g/mol , is a diester of ethylene glycol and acetoacetic acid. Its structure, featuring two β-keto ester moieties, makes it a versatile molecule with potential applications in polymer chemistry, as a cross-linking agent, and as a precursor in organic synthesis. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and industrial settings.

This guide addresses the current gap in readily accessible experimental spectroscopic data for this compound by providing a detailed predicted spectroscopic profile. The subsequent sections will delve into the predicted ¹H and ¹³C NMR spectra, the expected characteristic absorption bands in its IR spectrum, and the likely fragmentation patterns in its mass spectrum. Additionally, standardized experimental protocols for its synthesis and spectroscopic analysis are provided to guide researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and typical values for the functional groups present in the molecule.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.25 | Singlet | 6H | -C(H ₃)CO- |

| ~3.50 | Singlet | 4H | -CO-C(H ₂)-CO- |

| ~4.30 | Singlet | 4H | -O-C(H ₂)-CH₂-O- |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~30 | C H₃-CO- |

| ~50 | -CO-C H₂-CO- |

| ~63 | -O-C H₂-CH₂-O- |

| ~167 | -C O-O- |

| ~201 | -CH₂-C O-CH₃ |

Expected Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of its ester and ketone functional groups. Due to the presence of the β-keto ester moiety, keto-enol tautomerism is possible, which can lead to additional characteristic bands.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740-1750 | Strong | C=O stretch (ester) |

| ~1715-1725 | Strong | C=O stretch (ketone) |

| ~1650 | Medium | C=O stretch (conjugated ester, from enol form) |

| ~1640 | Medium | C=C stretch (from enol form) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| 1300-1000 | Strong | C-O stretch (ester) |

Expected Mass Spectrometry (MS) Fragmentation

The mass spectrum of this compound under electron ionization (EI) is expected to show fragmentation patterns characteristic of β-keto esters. These are primarily driven by cleavage alpha to the carbonyl groups and McLafferty rearrangements.[1]

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment | Fragmentation Pathway |

| 230 | [C₁₀H₁₄O₆]⁺ | Molecular Ion (M⁺) |

| 187 | [M - CH₃CO]⁺ | Alpha-cleavage of an acetyl group |

| 145 | [M - CH₃COCH₂CO]⁺ | Cleavage of an acetoacetyl group |

| 115 | [CH₃COCH₂COOCH₂CH₂]⁺ | Cleavage of the second ester linkage |

| 85 | [CH₃COCH₂CO]⁺ | Acetoacetyl cation |

| 43 | [CH₃CO]⁺ | Acetyl cation (often a base peak for such compounds) |

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and spectroscopic analysis of this compound. These should be adapted and optimized based on specific laboratory conditions and safety guidelines.

Synthesis of this compound

Reaction: Esterification of ethylene glycol with two equivalents of an acetoacetylating agent (e.g., diketene or ethyl acetoacetate).

Materials:

-

Ethylene glycol

-

Ethyl acetoacetate (or diketene)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous toluene (or another suitable solvent for azeotropic removal of water/ethanol)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethylene glycol (1.0 eq), ethyl acetoacetate (2.2 eq), and a catalytic amount of p-toluenesulfonic acid.

-

Add anhydrous toluene to the flask.

-

Heat the reaction mixture to reflux and continuously remove the ethanol-toluene azeotrope (or water-toluene azeotrope if diketene is used) via the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition:

-

Use a standard 400 MHz (or higher) NMR spectrometer.

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, 16-32 scans.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: spectral width of 220-250 ppm, relaxation delay of 2-5 seconds, 1024 or more scans.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two NaCl or KBr plates. If the sample is a solid, a KBr pellet can be prepared.

-

Acquisition:

-

Use a Fourier-transform infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample holder.

-

Place the prepared sample in the spectrometer and record the sample spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

3.2.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use electron ionization (EI) for GC-MS to induce fragmentation or a softer ionization technique like electrospray ionization (ESI) for LC-MS to observe the molecular ion.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

-

Data Interpretation: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of a target compound to its comprehensive spectroscopic characterization.

Caption: General workflow from synthesis to spectroscopic analysis.

Conclusion

References

An In-depth Technical Guide to the Chelation Properties of Ethylene Glycol Diacetoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene glycol diacetoacetate (EGDA) is a versatile organic compound featuring two β-keto ester functionalities bridged by an ethylene glycol linker. This unique structure imparts significant chelating properties, allowing for the formation of stable complexes with a variety of metal ions. This technical guide provides a comprehensive overview of the synthesis, chelation capabilities, and experimental characterization of EGDA. While specific thermodynamic data for EGDA complexes is not extensively available in the literature, this guide draws upon the well-established coordination chemistry of the closely related ligand, acetylacetone (acac), to infer and discuss the expected behavior of EGDA. Detailed experimental protocols for the synthesis of EGDA and the characterization of its metal complexes are provided, along with illustrative diagrams to elucidate key processes.

Introduction

Beta-keto esters are a class of organic compounds that exhibit keto-enol tautomerism, with the enolate form acting as an effective bidentate ligand for metal ions. The coordination of the two oxygen atoms to a metal center results in the formation of a stable six-membered chelate ring. This compound (EGDA) possesses two such β-keto ester units, suggesting its potential as a tetradentate or bis(bidentate) chelating agent. This capability to bind metal ions is of significant interest in various fields, including catalysis, polymer science, and drug delivery, where the controlled sequestration or delivery of metal ions is crucial. This guide aims to provide a detailed technical resource on the chelation properties of EGDA for professionals in research and development.

Synthesis of this compound (EGDA)

A robust method for the synthesis of EGDA is the transesterification of ethyl acetoacetate with ethylene glycol. This reaction is typically acid-catalyzed and driven to completion by the removal of the ethanol byproduct.

Experimental Protocol: Synthesis of EGDA

This protocol is adapted from the synthesis of similar bis(β-keto esters).

Materials:

-

Ethylene glycol

-

Ethyl acetoacetate

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (or another suitable solvent for azeotropic removal of ethanol)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

To the flask, add ethylene glycol (1.0 molar equivalent) and a molar excess of ethyl acetoacetate (e.g., 2.2 molar equivalents).

-

Add the solvent (e.g., toluene) and a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 molar equivalents).

-

Heat the mixture to reflux. The ethanol produced during the reaction will be removed azeotropically with the solvent and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of ethanol collected. The reaction is complete when no more ethanol is produced.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Figure 1: Workflow for the synthesis of this compound.

Chelation Properties of EGDA

The two β-keto ester groups in EGDA are the active sites for metal chelation. In the presence of a metal ion, the enolate form of the ligand coordinates to the metal center through its two oxygen atoms, forming a stable six-membered ring. EGDA can potentially act as a tetradentate ligand, binding a single metal ion with both chelating units, or as two independent bidentate ligands, bridging two metal centers. The actual coordination mode will depend on the size and coordination geometry preference of the metal ion, as well as the stoichiometry of the metal-ligand mixture.

Figure 2: Schematic of the chelation of a metal ion by EGDA.

Stability of Metal Complexes

Table 1: Logarithms of Overall Stability Constants (log βn) for some Divalent Metal Acetylacetonate Complexes in Aqueous Solution

| Metal Ion | log β₁ | log β₂ |

| Cu(II) | 8.22 | 14.96 |

| Ni(II) | 5.90 | 10.74 |

| Co(II) | 5.20 | 9.00 |

| Zn(II) | 5.05 | 8.80 |

Data compiled from various sources for acetylacetonate complexes and should be considered as an approximation for the behavior of a single chelating unit of EGDA.

Experimental Characterization of EGDA-Metal Complexes

Several experimental techniques can be employed to characterize the stoichiometry and stability of EGDA-metal complexes.

Determination of Stoichiometry: Job's Plot (Method of Continuous Variation)

Job's plot is a spectrophotometric method used to determine the stoichiometry of a metal-ligand complex in solution.

Experimental Protocol:

-

Prepare equimolar stock solutions of the metal salt (e.g., CuSO₄) and EGDA in a suitable solvent.

-

Prepare a series of solutions with a constant total molar concentration but varying mole fractions of the metal and ligand. The total volume of each solution should be kept constant.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.

-

Plot the absorbance as a function of the mole fraction of the ligand.

-

The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 metal-to-ligand ratio, while a maximum at 0.67 indicates a 1:2 ratio.

Figure 3: Experimental workflow for determining complex stoichiometry using Job's Plot.

Determination of Stability Constants: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.

Experimental Protocol:

-

Calibrate a pH meter with standard buffer solutions.

-

Prepare a solution containing a known concentration of the metal ion and EGDA in a suitable electrolyte solution (to maintain constant ionic strength).

-

Titrate this solution with a standardized solution of a strong base (e.g., NaOH).

-

Record the pH after each addition of the titrant.

-

Perform a separate titration of the free ligand under the same conditions to determine its protonation constants.

-

The titration data can be analyzed using specialized software (e.g., HYPERQUAD) to calculate the stepwise and overall stability constants of the metal-EGDA complexes.

Applications in Drug Development and Research

The ability of EGDA to chelate metal ions has potential applications in:

-

Drug Delivery: As a carrier for metal-based drugs, potentially improving their solubility and bioavailability.

-

Antioxidant Formulations: By sequestering pro-oxidant metal ions like copper and iron.

-

Biocatalysis: As a component of synthetic metalloenzymes.

-

Contrast Agents: In the development of metal-based imaging agents.

Conclusion

This compound is a promising chelating agent with the potential to form stable complexes with a range of metal ions. This guide has provided a detailed overview of its synthesis, predicted chelation properties based on the behavior of acetylacetone, and standard experimental protocols for the characterization of its metal complexes. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemistry, materials science, and drug development, facilitating further exploration and application of this versatile molecule.

Unlocking the Potential of Ethylene Glycol Diacetoacetate: A Technical Guide for Researchers

For Immediate Release

Ethylene Glycol Diacetoacetate (EGDAA), a reactive diester, presents a compelling landscape for scientific exploration in polymer chemistry, synthetic organic chemistry, and materials science. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining the foundational chemistry of EGDAA and identifying promising avenues for future research and application.

Core Properties and Synthesis

This compound, with the systematic name ethane-1,2-diyl bis(3-oxobutanoate), is characterized by the presence of two β-ketoester functionalities. This unique structural feature imparts a high degree of reactivity, making it a versatile building block for a variety of chemical transformations.

Physical and Chemical Properties

While extensive experimental data for EGDAA is not widely available in peer-reviewed literature, computed properties provide a foundational understanding of the molecule.

| Property | Value | Source |

| Molecular Formula | C10H14O6 | PubChem |

| Molecular Weight | 230.21 g/mol | PubChem |

| CAS Number | 5459-04-1 | PubChem |

| Computed XLogP3-AA | -0.3 | PubChem |

| Computed Hydrogen Bond Donor Count | 0 | PubChem |

| Computed Hydrogen Bond Acceptor Count | 6 | PubChem |

| Computed Rotatable Bond Count | 9 | PubChem |

| Computed Exact Mass | 230.079038 g/mol | PubChem |

| Computed Monoisotopic Mass | 230.079038 g/mol | PubChem |

| Computed Topological Polar Surface Area | 80.7 Ų | PubChem |

| Computed Heavy Atom Count | 16 | PubChem |

| Computed Formal Charge | 0 | PubChem |

| Computed Complexity | 264 | PubChem |

Synthesis of this compound

The synthesis of EGDAA can be achieved through the esterification of ethylene glycol with a suitable acetoacetate derivative, such as ethyl acetoacetate. This reaction is typically catalyzed by an acid and driven to completion by the removal of the ethanol byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethylene glycol

-

Ethyl acetoacetate (2.5 equivalents)

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add ethylene glycol, a 2.5 molar excess of ethyl acetoacetate, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the reaction mixture to reflux. The azeotropic removal of ethanol will drive the reaction towards the product.

-

Monitor the progress of the reaction by observing the amount of ethanol collected in the Dean-Stark trap.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Characterization: The structure and purity of the synthesized EGDAA can be confirmed using standard analytical techniques:

-

¹H NMR: Expected signals would include a singlet for the methyl protons, a singlet for the methylene protons alpha to the carbonyls, and a multiplet for the ethylene bridge protons.

-

¹³C NMR: Characteristic peaks would be observed for the carbonyl carbons of the ester and ketone, the methylene carbon alpha to the carbonyls, the methyl carbons, and the carbons of the ethylene glycol backbone.

-

Infrared (IR) Spectroscopy: The IR spectrum should show strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functional groups, typically in the range of 1700-1750 cm⁻¹.

Potential Research Areas

The unique chemical structure of EGDAA opens up several exciting avenues for research and development.

Advanced Polymer Synthesis

EGDAA's difunctional nature makes it an excellent candidate as a crosslinking agent for various polymer systems, including acrylic and vinyl resins.[1] The active methylene groups can participate in Michael addition reactions, while the ester groups can undergo transesterification, providing multiple pathways for creating robust polymer networks.

Potential Research Directions:

-

Development of novel hydrogels: The reactivity of EGDAA could be harnessed to create highly crosslinked hydrogels for applications in drug delivery, tissue engineering, and agriculture.

-

High-performance coatings and adhesives: Incorporating EGDAA into coating and adhesive formulations could enhance their mechanical properties, thermal stability, and chemical resistance.[2]

-

Biodegradable polymers: The ester linkages in EGDAA suggest that polymers derived from it may exhibit biodegradability, a desirable feature for environmentally friendly materials.

Caption: Workflow for the synthesis and characterization of crosslinked polymers using EGDAA.

Precursor for Heterocyclic Compounds

The 1,3-dicarbonyl motif in EGDAA is a classic precursor for the synthesis of a wide variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

a) Pyrazole Synthesis (Knorr Synthesis)

The reaction of β-ketoesters with hydrazines is a well-established method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis.[3][4][5] EGDAA, with its two β-ketoester units, can be reacted with two equivalents of a hydrazine to form a bis-pyrazole.

Potential Research Directions:

-

Novel bis-pyrazole ligands: The resulting bis-pyrazoles can act as bidentate ligands for the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, gas storage, and sensing.

-

Biologically active compounds: Pyrazole derivatives are known to exhibit a wide range of biological activities. The synthesis of novel bis-pyrazoles from EGDAA could lead to the discovery of new therapeutic agents.

References

- 1. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin [mdpi.com]

- 2. 5459-04-1 Cas No. | Ethane-1,2-diyl bis(3-oxobutanoate) | Apollo [store.apolloscientific.co.uk]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols: Ethylene Glycol Diacetoacetate (EGDAA) as a Crosslinking Agent in Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Ethylene Glycol Diacetoacetate (EGDAA) as a versatile crosslinking agent for various polymer systems. This document outlines the primary crosslinking mechanisms, offers detailed experimental protocols, and presents quantitative data on the properties of the resulting crosslinked polymers.

Introduction

This compound (EGDAA) is a bifunctional crosslinking agent characterized by the presence of two acetoacetate groups. This unique functionality allows for crosslinking through two primary chemical pathways: enamine formation with primary amines and Michael addition with α,β-unsaturated compounds. These reactions can often be performed under mild conditions, making EGDAA a valuable tool in the development of crosslinked polymers for a range of applications, including hydrogels for drug delivery, coatings, and adhesives. The properties of the final crosslinked material, such as mechanical strength, thermal stability, and chemical resistance, can be tailored by controlling the degree of crosslinking.

Crosslinking Mechanisms

EGDAA's utility as a crosslinker stems from the reactivity of its acetoacetate groups. The two primary mechanisms for crosslinking are detailed below.

Enamine Formation with Amine-Functional Polymers

The reaction between the ketone of the acetoacetate group and a primary amine results in the formation of a stable enamine linkage. When a polymer containing multiple primary amine groups is reacted with EGDAA, a crosslinked network is formed. This reaction can proceed at ambient temperatures without the need for a catalyst.

Caption: Enamine formation crosslinking mechanism.

Michael Addition with α,β-Unsaturated Polymers

The active methylene protons of the acetoacetate group in EGDAA can act as a nucleophile in a Michael addition reaction with polymers containing α,β-unsaturated carbonyl groups (e.g., acrylates, maleimides). This reaction is typically catalyzed by a strong base. Both of the active methylene groups in EGDAA can participate, leading to a crosslinked network.

Caption: Michael addition crosslinking mechanism.

Quantitative Data

The properties of polymers crosslinked with acetoacetate-functional compounds are significantly enhanced. The following table summarizes representative data for a polyester enamel crosslinked using an acetoacetic ester and an acrylate functional crosslinker, which is analogous to the Michael addition crosslinking with EGDAA.[1]

| Property | Value | Test Conditions |

| Gloss | 95/60°, 85/20° | Baked for 30 minutes at 120°C (250°F) |

| Pencil Hardness | F-H | Baked for 30 minutes at 120°C (250°F) |

| Solvent Resistance | 50 MEK double rubs | Baked for 30 minutes at 120°C (250°F) |

| Crosshatch Adhesion | 100% retention (taped) | Baked for 30 minutes at 120°C (250°F) |

Experimental Protocols

The following are detailed protocols for the two primary methods of crosslinking using EGDAA.

Protocol 1: Crosslinking of an Amine-Functionalized Polymer via Enamine Formation

This protocol describes the crosslinking of an amine-functionalized polyethylene glycol (PEG-diamine) with EGDAA to form a hydrogel.

Materials:

-

Amine-terminated PEG (PEG-diamine), MW 3400

-

This compound (EGDAA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Vortex mixer

-

Molds for hydrogel casting (e.g., PDMS molds)

Experimental Workflow:

Caption: Workflow for enamine crosslinking.

Procedure:

-

Preparation of Polymer Solution: Prepare a 10% (w/v) solution of PEG-diamine in sterile PBS (pH 7.4). Ensure the polymer is completely dissolved.

-

Preparation of Crosslinker Solution: Prepare a stock solution of EGDAA in DMSO. The concentration should be calculated to achieve the desired final molar ratio of amine to acetoacetate groups.

-

Crosslinking Reaction: In a microcentrifuge tube, add the calculated volume of the EGDAA stock solution to the PEG-diamine solution. The molar ratio of amine groups on the PEG to the acetoacetate groups on EGDAA should be stoichiometric (e.g., 1:1) for optimal crosslinking.

-

Mixing: Immediately after adding the crosslinker, vortex the mixture vigorously for 10-15 seconds to ensure a homogeneous solution before the onset of gelation.

-

Casting: Dispense the reacting mixture into appropriate molds.

-

Gelation: Incubate the molds at 37°C. Gelation time will vary depending on the concentration of reactants but is typically in the range of 5 to 30 minutes.

-

Characterization: Once fully gelled, the hydrogel can be removed from the mold and characterized for properties such as swelling ratio, mechanical strength, and degradation profile.

Protocol 2: Crosslinking of an Acrylate-Functionalized Polymer via Michael Addition

This protocol details the crosslinking of a poly(ethylene glycol) diacrylate (PEGDA) with EGDAA.

Materials:

-

Poly(ethylene glycol) diacrylate (PEGDA), MW 700

-

This compound (EGDAA)

-

Tetrabutyl ammonium hydroxide (TBAH) in methanol (1 M solution)

-

Tetrahydrofuran (THF)

-

Teflon-coated glass slides

Experimental Workflow:

Caption: Workflow for Michael addition crosslinking.

Procedure:

-

Preparation of Reactant Solution: In a glass vial, dissolve the PEGDA and EGDAA in THF. The molar ratio of the acrylate groups on PEGDA to the active methylene groups on EGDAA can be varied to control the crosslink density (e.g., a 1:0.8 ratio of acrylate to acetoacetate functionality).[1]

-

Catalyst Addition: Add the TBAH catalyst to the reactant solution. A typical catalyst concentration is around 2% based on the total solids content.[1]

-

Mixing: Mix the solution thoroughly to ensure uniform distribution of the catalyst.

-

Casting: Cast the resulting solution onto a Teflon-coated glass slide to a desired thickness.

-

Curing: Place the cast film in an oven and cure at an elevated temperature (e.g., 120°C) for a specified duration (e.g., 30 minutes) to facilitate the crosslinking reaction and evaporate the solvent.[1]

-

Characterization: After curing, the crosslinked polymer film can be cooled to room temperature and subjected to characterization tests, such as pencil hardness, adhesion, and solvent resistance.[1]

Conclusion

This compound is a highly effective and versatile crosslinking agent for polymers functionalized with primary amines or α,β-unsaturated groups. The ability to form crosslinks under mild conditions, particularly in the case of enamine formation, makes EGDAA an attractive option for applications involving sensitive biomolecules, such as in drug delivery and tissue engineering. The Michael addition pathway provides a robust method for creating durable crosslinked networks for coatings and adhesives. By carefully selecting the polymer, crosslinking chemistry, and reaction conditions, the properties of the final material can be precisely controlled to meet the demands of a wide range of scientific and industrial applications.

References

Application Notes and Protocols for the Laboratory Synthesis of Ethylene Glycol Diacetoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of ethylene glycol diacetoacetate, also known by its IUPAC name, ethane-1,2-diyl bis(3-oxobutanoate). The synthesis is achieved through the transesterification of ethyl acetoacetate with ethylene glycol. While the reaction of these starting materials can also yield the cyclic acetal known as fructone, this protocol outlines the conditions favoring the formation of the desired linear di-ester. The procedure includes details on reagents, equipment, reaction setup, purification, and characterization of the final product.

Introduction

This compound is a versatile chemical intermediate with applications in polymer chemistry and as a precursor for more complex molecules. Its synthesis involves the reaction of ethylene glycol with an acetoacetylating agent. The most common laboratory-scale approach is the transesterification of an acetoacetic ester, such as ethyl acetoacetate, with ethylene glycol. A critical aspect of this synthesis is controlling the reaction conditions to favor the formation of the di-ester over the cyclic acetal byproduct, fructone. This protocol is based on established principles of transesterification and esterification reactions.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Experimental Protocol

Materials:

-

Ethylene glycol (anhydrous)

-

Ethyl acetoacetate

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Toluene (or other suitable solvent for azeotropic removal of ethanol)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or ethyl acetate (for extraction)

Equipment:

-

Round-bottom flask (250 mL or 500 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add ethylene glycol and a molar excess of ethyl acetoacetate. A molar ratio of at least 2.2:1 of ethyl acetoacetate to ethylene glycol is recommended to drive the reaction towards the di-substituted product.

-

Add the solvent (e.g., toluene) to the flask. The volume should be sufficient to fill the Dean-Stark trap and maintain an adequate reaction concentration.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 0.5-1.0 mol% relative to ethylene glycol).

-

-

Reaction:

-

Assemble the Dean-Stark apparatus and reflux condenser on the round-bottom flask.

-

Heat the mixture to reflux using the heating mantle. The temperature will depend on the boiling point of the solvent.

-

Continuously remove the ethanol byproduct as it forms an azeotrope with the solvent and collects in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of ethanol collected. The reaction is typically complete when the theoretical amount of ethanol has been collected. This can take several hours.

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

-

Further Purification (Optional):

-

If necessary, the product can be further purified by vacuum distillation.

-

Data Presentation

| Parameter | Value |

| Reactants | |

| Ethylene Glycol | 1.0 molar equivalent |

| Ethyl Acetoacetate | 2.2 - 3.0 molar equivalents |

| Catalyst (p-TSA) | 0.5 - 1.0 mol% |

| Reaction Conditions | |

| Temperature | Reflux temperature of the solvent |

| Reaction Time | Several hours (until ethanol removal is complete) |

| Product | |

| IUPAC Name | ethane-1,2-diyl bis(3-oxobutanoate) |

| Molecular Formula | C10H14O6 |

| Molecular Weight | 230.21 g/mol |

Visualization

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Ethylene glycol is toxic if ingested.

-

Toluene is flammable and has associated health risks.

-

p-Toluenesulfonic acid is corrosive. Handle with care.

-

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for Ethylene Glycol Diacetoacetate in Coating Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethylene glycol diacetoacetate (EGDA) as a reactive crosslinking agent in various coating formulations. The information is intended for professionals in research and development settings who are exploring novel coating technologies.

Introduction to this compound (EGDA)

This compound is a reactive compound that serves as an effective crosslinker in the preparation of polymers, coatings, and sealants.[1] Its unique chemical structure, featuring two acetoacetate groups, allows for versatile crosslinking chemistry, leading to the formation of durable and high-performance coating films. EGDA can be functionalized with acrylates and amines, which can enhance the stability of the resulting polymer.[1] The use of acetoacetate-functional polymers in coatings is known to improve properties such as hardness, chemical resistance, and block resistance.

Key Performance Benefits of EGDA in Coatings

The incorporation of EGDA into coating formulations can offer several advantages:

-

Improved Hardness and Scratch Resistance: The crosslinking network formed by EGDA contributes to a harder and more durable coating surface.

-

Enhanced Chemical Resistance: The stable linkages created during curing can improve the coating's resistance to various chemicals.

-